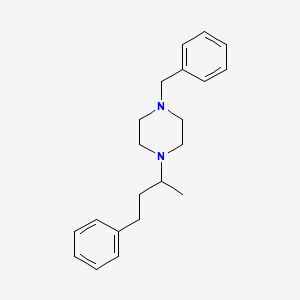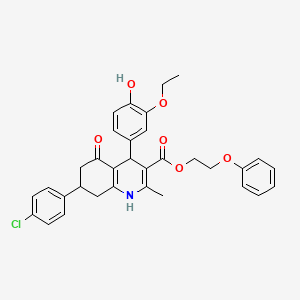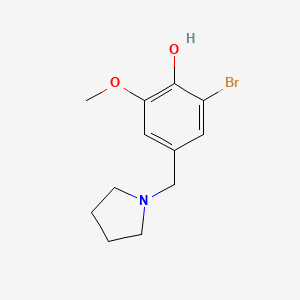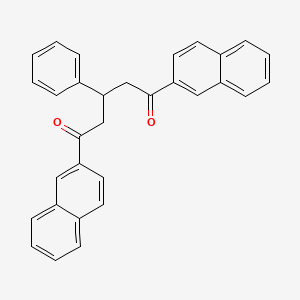
N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as BDB and is used in various fields of study, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for developing novel drugs. BDB has been found to exhibit potent analgesic, anticonvulsant, and antidepressant effects, making it a promising candidate for developing new drugs for the treatment of various neurological disorders.
作用机制
The mechanism of action of N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, studies have suggested that BDB may act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BDB has been found to increase the release of these neurotransmitters, leading to its analgesic, anticonvulsant, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that BDB can increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This increase in neurotransmitter levels is responsible for the analgesic, anticonvulsant, and antidepressant effects of BDB.
实验室实验的优点和局限性
N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages and limitations for lab experiments. One of the significant advantages of using BDB in lab experiments is that it exhibits potent analgesic, anticonvulsant, and antidepressant effects, making it a promising candidate for developing new drugs for the treatment of various neurological disorders. However, one of the limitations of using BDB in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for the research on N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One of the significant future directions is to further investigate the mechanism of action of BDB to gain a better understanding of its effects on neurotransmitter systems in the brain. Another future direction is to develop new drugs based on the structure of BDB that exhibit potent analgesic, anticonvulsant, and antidepressant effects. Additionally, further research is needed to determine the safety and efficacy of BDB in humans, which can lead to its potential use as a therapeutic agent in the future.
Conclusion:
This compound is a promising compound that has several potential applications in scientific research. Its potent analgesic, anticonvulsant, and antidepressant effects make it a promising candidate for developing new drugs for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of BDB and to determine its safety and efficacy in humans.
合成方法
The synthesis of N-(tert-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 3,4-methylenedioxyphenylacetic acid with tert-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various chromatographic techniques to obtain the final product.
属性
IUPAC Name |
N-tert-butyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-12(15)11-8-16-9-6-4-5-7-10(9)17-11/h4-7,11H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAACTHEFJTDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![1-(2-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5034058.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)


![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)
